((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride
CAS No.: 1403898-63-4
Cat. No.: VC5108706
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403898-63-4 |
|---|---|
| Molecular Formula | C6H15ClN2O |
| Molecular Weight | 166.65 |
| IUPAC Name | [(2R,5R)-5-methylpiperazin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | UGGSBYLNJZDGHG-KGZKBUQUSA-N |
| SMILES | CC1CNC(CN1)CO.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is C₆H₁₅ClN₂O, with a molar mass of 166.65 g/mol . The compound’s IUPAC name reflects its (2R,5R) stereochemistry, which dictates its three-dimensional arrangement and interaction with biological targets. The piperazine ring adopts a chair conformation, with the hydroxymethyl and methyl groups occupying equatorial positions to minimize steric hindrance .
Key Structural Features:
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Chiral Centers: The 2R and 5R configurations ensure enantiomeric purity, critical for selective binding in pharmacological applications.
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Hydrochloride Salt: Enhances aqueous solubility, facilitating use in solution-phase reactions .
Synthesis and Optimization
The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride involves a two-step process:
Reaction Conditions and Steps
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Reduction of (3S,6R)-3-Hydroxymethyl-6-Methyl-Piperazine-2,5-Dione:
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Acidification to Hydrochloride Salt:
Industrial Scalability
Continuous flow synthesis and automated monitoring are proposed for large-scale production, ensuring consistent stereochemical outcomes .
Physico-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O | |
| Molar Mass (g/mol) | 166.65 | |
| Appearance | White crystalline solid | |
| Purity | ≥97% | |
| Storage Conditions | Room temperature |
The compound’s stability at room temperature simplifies handling and storage .
Reactivity and Functionalization
The hydroxymethyl group enables nucleophilic substitution, while the piperazine ring participates in acid-base reactions. Key reactions include:
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Esterification: Reaction with acyl chlorides to form esters .
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Alkylation: Formation of tertiary amines via reaction with alkyl halides .
Applications in Medicinal Chemistry
Pharmacological Building Block
((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a chiral intermediate in the synthesis of:
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Antidepressants: Piperazine derivatives modulate serotonin and dopamine receptors .
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Anticancer Agents: Structural analogs inhibit kinase activity in tumor cell lines .
Case Study: Kinase Inhibitors
In a 2015 study, derivatives of this compound demonstrated IC₅₀ values <100 nM against CDK8, a kinase implicated in colorectal cancer . The (2R,5R) configuration improved binding affinity by 15-fold compared to its enantiomer .
Comparison with Structural Analogs
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Purity: Asymmetric synthesis requires chiral catalysts, increasing production costs .
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Scalability: Batch-to-batch variability in continuous flow systems remains unresolved .
Research Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
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Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to optimize pharmacokinetics.
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